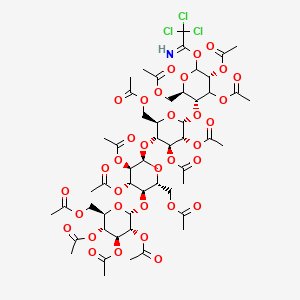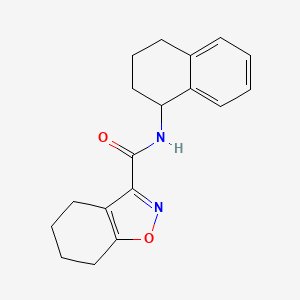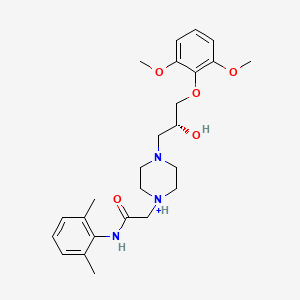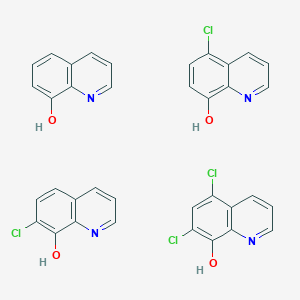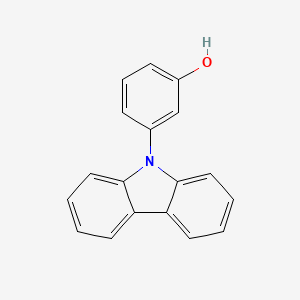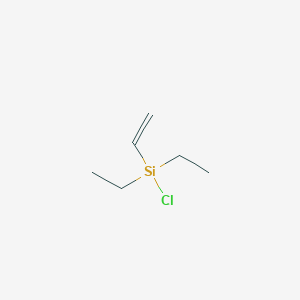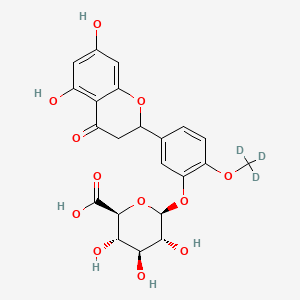
rac-Hesperetin-d3 3'-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide is a flavonoid compound derived from hesperetin, which is commonly found in citrus fruits. This compound has garnered significant interest in scientific research due to its potential health benefits, including its ability to scavenge free radicals and combat oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves the glucuronidation of hesperetin. The process typically includes the use of glucuronic acid derivatives under specific reaction conditions to achieve the desired glucuronide product .
Industrial Production Methods
Industrial production of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide may involve large-scale glucuronidation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions can vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted glucuronides .
Aplicaciones Científicas De Investigación
rac-Hesperetin-d3 3’-O-beta-D-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study glucuronidation processes.
Biology: Investigated for its role in cellular processes and its potential to modulate signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mecanismo De Acción
The mechanism of action of rac-Hesperetin-d3 3’-O-beta-D-Glucuronide involves its ability to scavenge free radicals and modulate various signaling pathways. One notable pathway influenced by this compound is the NF-κB pathway, a vital regulator of inflammation and cell survival. By inhibiting the activity of this pathway, rac-Hesperetin-d3 3’-O-beta-D-Glucuronide contributes to the attenuation of inflammation and the promotion of cell health .
Comparación Con Compuestos Similares
Similar Compounds
rac-Hesperetin 3’-O-beta-D-Glucuronide: A similar compound without the deuterium labeling, also derived from hesperetin.
rac-Hesperetin 7-O-beta-D-Glucuronide: Another glucuronide derivative of hesperetin with the glucuronide group at a different position
Uniqueness
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1/i1D3 |
Clave InChI |
PJAUEKWZQWLQSU-PCIWLNESSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


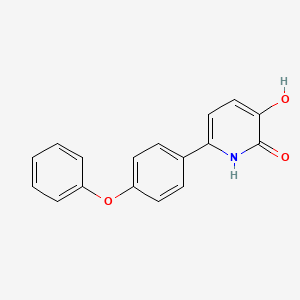
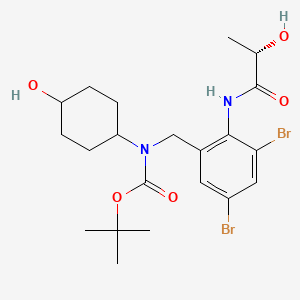
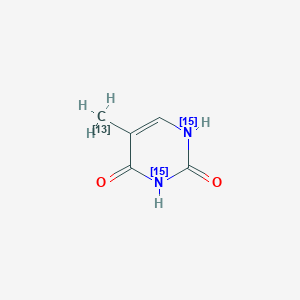

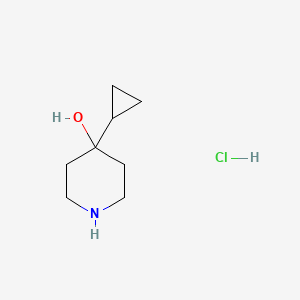
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
